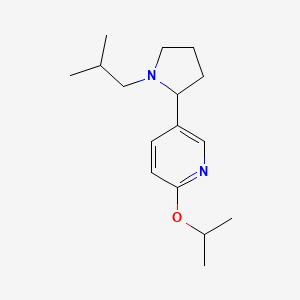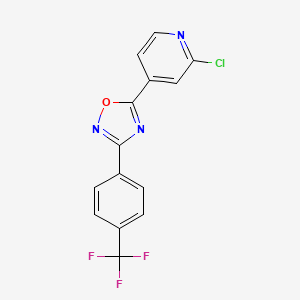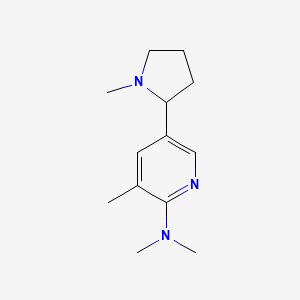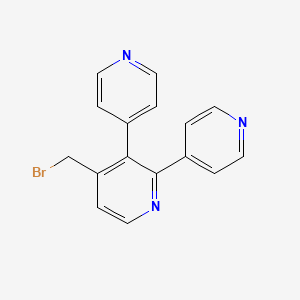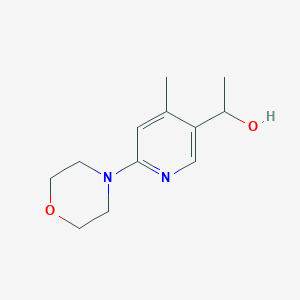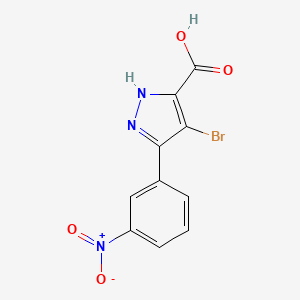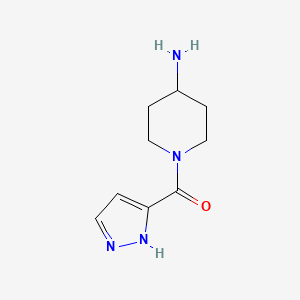
2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the second position and a tosylpiperidine group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position.
Formation of Tosylpiperidine: Piperidine is tosylated to form 1-tosylpiperidine.
Coupling Reaction: The brominated pyridine and tosylpiperidine are then coupled under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and tosylpiperidine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Another pyridine derivative with a bromine atom and a dioxolane group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A pyrimidine derivative with a bromine atom and a piperazine group.
Uniqueness
2-Bromo-5-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosylpiperidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C17H19BrN2O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-bromo-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-2-4-16(20)14-7-10-17(18)19-12-14/h5-10,12,16H,2-4,11H2,1H3 |
InChI Key |
SDKAHPRSMIINFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


